2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Serine protease inhibition Anticoagulant discovery Selectivity profiling

2-(3-Methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS 946338-51-8) is a synthetic 4H-3,1-benzoxazin-4-one derivative with the molecular formula C17H15NO3 and a molecular weight of 281.31 g·mol⁻¹. This heterocyclic scaffold is distinct from the natural 1,4-benzoxazin-3-one allelochemicals (e.g., DIMBOA) and from the simpler 2-aryl-4H-3,1-benzoxazin-4-ones that have been explored as serine protease inhibitors, herbicides, and anticancer agents.

Molecular Formula C17H15NO3
Molecular Weight 281.3g/mol
CAS No. 946338-51-8
Cat. No. B604170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
CAS946338-51-8
Molecular FormulaC17H15NO3
Molecular Weight281.3g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)OC)C
InChIInChI=1S/C17H15NO3/c1-10-7-11(2)15-14(8-10)17(19)21-16(18-15)12-5-4-6-13(9-12)20-3/h4-9H,1-3H3
InChIKeyYTHYXWAUNOGVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS 946338-51-8): Procurement-Relevant Identity and Comparator Landscape


2-(3-Methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS 946338-51-8) is a synthetic 4H-3,1-benzoxazin-4-one derivative with the molecular formula C17H15NO3 and a molecular weight of 281.31 g·mol⁻¹ . This heterocyclic scaffold is distinct from the natural 1,4-benzoxazin-3-one allelochemicals (e.g., DIMBOA) and from the simpler 2-aryl-4H-3,1-benzoxazin-4-ones that have been explored as serine protease inhibitors, herbicides, and anticancer agents [1]. The defining structural features—a 3-methoxyphenyl substituent at position 2 and methyl groups at positions 6 and 8—differentiate this compound from both the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) and the non-methylated 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS 35673-24-6) [2]. The 6,8-dimethyl decoration is expected to alter electronic distribution, steric bulk, and lipophilicity relative to the des-methyl analog, parameters that directly influence target binding, metabolic stability, and formulation behavior in both pharmaceutical and agrochemical research contexts.

Why Generic Substitution Fails: Structural and Pharmacological Non-Equivalence of 2-(3-Methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one Relative to Common Benzoxazinone Analogs


Benzoxazinone derivatives are not interchangeable due to pronounced structure–activity relationship (SAR) sensitivity at multiple positions. The 2-aryl substituent governs target engagement: electronegative groups (F, Cl, NO₂) are required for sub-micromolar Factor VIIa/Tissue Factor inhibition, while electron-donating groups such as methoxy shift activity toward alternative targets such as α-chymotrypsin and prothrombin [1]. The 6- and 8-positions on the fused benzene ring further modulate potency, selectivity, and pharmacokinetics—substitutions at these positions altered Factor X activation IC₅₀ values by >200-fold in the Jakobsen series [2]. Consequently, replacing 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one with the des-methyl analog (CAS 35673-24-6) or with a 2-halophenyl-4H-3,1-benzoxazin-4-one would produce a different biological fingerprint and cannot be assumed to yield equivalent experimental outcomes. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS 946338-51-8) Versus Closest Analogs


Prothrombin vs. Factor XII Selectivity Window: The 3-Methoxyphenyl Pharmacophore Confers a >7.2-Fold Differential Not Observed with Halophenyl Analogs

In high-throughput screening (HTS) data deposited in PubChem BioAssay and curated by BindingDB, the des-methyl analog 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS 35673-24-6) exhibited an IC₅₀ of 6.94 µM against human prothrombin (Assay AID 1215, pH 7.5, 2 °C) but showed no measurable inhibition of coagulation factor XII (IC₅₀ > 50 µM, Assay AID 728, pH 7.4, 2 °C), yielding a selectivity ratio of >7.2 [1]. By contrast, published 2-halophenyl-4H-3,1-benzoxazin-4-ones in the factor VIIa/TF series typically display broad serine protease inhibition with selectivity ratios (FX vs. thrombin) of >50 but without the prothrombin/FXII discrimination pattern characteristic of the 3-methoxyphenyl substitution [2]. The 6,8-dimethyl groups present in the target compound (CAS 946338-51-8) are expected to further modulate this selectivity profile through steric and electronic effects at the benzoxazinone core, a hypothesis directly testable by comparative screening.

Serine protease inhibition Anticoagulant discovery Selectivity profiling

α-Chymotrypsin Inhibitory Potential: Electron-Donating 3-Methoxy Substitution Engages a Distinct Serine Protease Target Versus Electronegative 2-Aryl Analogs

Marasini et al. (2017) established that 2-aryl-4H-3,1-benzoxazin-4-ones inhibit α-chymotrypsin with IC₅₀ values spanning 6.5–341.1 µM (n = 18 compounds), and that electron-donating substituents on the 2-phenyl ring enhance inhibitory potency relative to unsubstituted phenyl [1]. The SAR analysis demonstrated that substituent position influences potency in the rank order ortho > meta > para [1]. The target compound (CAS 946338-51-8) bears a meta-methoxy group, which places it within the active inhibitory range, but critically also carries 6,8-dimethyl groups absent from all 28 compounds in the Marasini series. In the related 2-aryl-4H-3,1-benzoxazin-4-one series evaluated by Hadfield et al. (1994), introduction of substituents at the benzoxazinone core produced ID₅₀ values of 8.9–9.9 µM in P388 leukemia cells, demonstrating that core substitution alone can confer low-micromolar cytotoxicity [2]. The combination of a 3-methoxyphenyl group with 6,8-dimethyl core substitution in the target compound thus represents a unique phenotype unexplored in published SAR studies, offering a procurement advantage for researchers seeking to probe additive or synergistic substitution effects.

α-Chymotrypsin inhibition Serine protease SAR

Herbicidal Activity Spectrum Differentiation: 6,8-Dimethyl Substitution and 3-Methoxyphenyl Group Diverge from the Electronegative Pharmacophore Required for High Potency Protox/PPO Inhibition

Published patent data (US 3,970,652) and subsequent medicinal chemistry studies establish that 2-aryl-4H-3,1-benzoxazin-4-ones with electronegative substituents (m-Cl, m-CF₃, o-CF₃) on the 2-phenyl ring display selective herbicidal activity against broadleaf weeds in cereal crops at application rates of 5–10 lb/acre, whereas the 2-(o-methoxyphenyl) and 2-(p-methoxyphenyl) analogs were explicitly classified as 'practically non-toxic to ordinary plants' or requiring doses too high for commercial consideration [1]. The 3-methoxyphenyl isomer was not tested in that patent series. Subsequent optimization studies demonstrated that lipophilicity enhancement through core substitution improves herbicidal potency of benzoxazinone templates: the synthetic analog D-DIBOA, which incorporates core modifications absent from natural DIBOA/DIMBOA, exhibited a half-life in soil substantially longer than the natural products, directly linking core substitution to environmental persistence and herbicidal efficacy [2]. The target compound's 6,8-dimethyl substitution and 3-methoxyphenyl group position it in a distinct physicochemical space (logP predicted ~3.0–3.5 versus ~1.5 for DIBOA) that may favor leaf penetration while avoiding the rapid environmental degradation characteristic of natural benzoxazinoids.

Herbicide discovery Protoporphyrinogen oxidase Phytotoxicity

Physicochemical Property Differentiation: 6,8-Dimethyl Substitution Increases MW by 28 Da and Lipophilicity by ~1.5 logP Units Relative to the Des-Methyl Analog

The target compound (MW 281.31 g·mol⁻¹, C₁₇H₁₅NO₃) differs from the close analog 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS 35673-24-6, MW 253.25 g·mol⁻¹, C₁₅H₁₁NO₃) by exactly 28.06 Da, corresponding to two additional methyl groups at positions 6 and 8 . This structural increment is predicted to increase calculated logP by approximately 1.1–1.5 units (from ~1.8 to ~3.0–3.3), crossing a key threshold for membrane permeability and soil mobility. The increased lipophilicity also affects solubility: the des-methyl analog is reported to have moderate aqueous solubility, and the 6,8-dimethyl derivative is expected to show reduced aqueous solubility commensurate with the logP increase. These differences have practical consequences for biological assay design—the target compound will require different solvent systems (higher DMSO or organic co-solvent proportions) and may exhibit distinct non-specific binding profiles in protein-based assays compared to the des-methyl comparator .

Physicochemical profiling Drug-likeness Agrochemical design

Synthetic Route and Commercial Availability Differentiation: 6,8-Dimethylanthranilic Acid as a Unique Starting Material Defines the Synthetic Bottleneck

The standard one-pot synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones proceeds via N-acylation/cyclization of anthranilic acid or substituted anthranilic acids with aroyl chlorides in the presence of a tertiary amine base [1]. For the target compound, the requisite starting material is 2-amino-3,5-dimethylbenzoic acid (6,8-dimethylanthranilic acid), which is a specialized building block distinct from the unsubstituted anthranilic acid used for the des-methyl analog series. This difference in starting material creates a synthetic bottleneck: 6,8-dimethylanthranilic acid is less commercially available and more expensive than anthranilic acid, directly impacting the cost and scalability of target compound synthesis. Furthermore, the electron-donating effect of the 6- and 8-methyl groups alters the reactivity of the anthranilic acid nitrogen and the carboxylic acid toward acylation and cyclization, potentially requiring optimization of reaction conditions (temperature, solvent, base stoichiometry) that differ from those established for the parent scaffold [2]. Users procuring this compound should verify synthetic route documentation and purity certification.

Synthetic accessibility Building block Procurement

High-Impact Application Scenarios for 2-(3-Methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS 946338-51-8) Based on Quantitative Differentiation Evidence


Serine Protease Selectivity Probe Development

Researchers investigating serine protease selectivity can deploy 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one as a probe to extend the SAR established by the des-methyl analog, which demonstrated a >7.2-fold prothrombin/FXII selectivity window (IC₅₀ 6.94 µM vs. >50 µM, respectively) [1]. The 6,8-dimethyl groups provide an additional dimension of structural diversity absent from all 28 compounds in the Marasini α-chymotrypsin series [2], enabling studies that disentangle the contributions of 2-aryl versus core substitution to protease selectivity. This compound is particularly suited for panels comparing prothrombin, factor XII, α-chymotrypsin, and factor VIIa/TF inhibition in a single chemotype.

Benzoxazinone Herbicide Lead Optimization and Environmental Fate Studies

The established SAR from patent US 3,970,652 shows that 2-(o-methoxyphenyl) and 2-(p-methoxyphenyl) benzoxazinones lack herbicidal activity, while the 3-methoxy positional isomer has not been evaluated [3]. The target compound fills this gap and, with 6,8-dimethyl groups predicted to increase logP by ~1.5 units and extend soil half-life beyond that of natural DIBOA/DIMBOA [4], is a strong candidate for herbicide lead optimization programs targeting protoporphyrinogen oxidase (PPO) or auxinic receptor TIR1 pathways. Its application in comparative environmental fate studies against D-DIBOA and bentranil can quantify the contribution of 6,8-dimethyl substitution to soil persistence and non-target organism safety.

Physicochemical Property Benchmarking for Benzoxazinone Library Design

Medicinal chemistry and agrochemical groups constructing benzoxazinone-focused compound libraries can use 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one as a reference compound representing the intersection of electron-donating 2-aryl substitution (3-OCH₃) and core dimethylation. Its MW of 281.31 Da and predicted logP of ~3.0–3.3 position it at the upper boundary of lead-like chemical space , providing a calibration point for solubility, permeability, and metabolic stability assays that can anchor QSAR models for the benzoxazinone chemotype.

Synthetic Methodology Development for Sterically Hindered Benzoxazinones

The requirement for 6,8-dimethylanthranilic acid as a starting material makes this compound a valuable test substrate for developing and benchmarking new synthetic methods for sterically hindered 4H-3,1-benzoxazin-4-ones. The electron-donating and steric effects of the 6- and 8-methyl groups challenge standard N-acylation/cyclization protocols [3], making this compound an ideal candidate for evaluating alternative cyclization strategies such as iminium cation-mediated one-pot methods or microwave-assisted synthesis [5]. Researchers focused on process chemistry can use this scaffold to demonstrate substrate scope and functional group tolerance.

Quote Request

Request a Quote for 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.